2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine is a complex organic compound characterized by its unique trifluoropropan-2-yl group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the trifluoropropan-2-yl group, which can be synthesized from 1,1,1-trifluoro-2-propanol . This intermediate is then reacted with a dimethoxyphenyl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The trifluoropropan-2-yl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-propanol
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate
Uniqueness
2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropan-2-yl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18F3NO3 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
2-[3,5-dimethoxy-4-(1,1,1-trifluoropropan-2-yloxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H18F3NO3/c1-8(13(14,15)16)20-12-10(18-2)6-9(4-5-17)7-11(12)19-3/h6-8H,4-5,17H2,1-3H3 |
InChI Key |
YDODLFZNPCVJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.